molecular formula C19H14ClN3O2S2 B2501109 3-chloro-2-methyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide CAS No. 2309826-00-2

3-chloro-2-methyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2501109
CAS No.: 2309826-00-2
M. Wt: 415.91
InChI Key: WZMZDVYEDCZNFI-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a sulfonamide-based small molecule characterized by a benzene sulfonamide core substituted with a chloro group at position 3 and a methyl group at position 2. The aryl moiety is linked to a [1,3]thiazolo[5,4-b]pyridine heterocycle, a structure known for its role in modulating biological targets such as kinases and bacterial enzymes .

Properties

IUPAC Name

3-chloro-2-methyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S2/c1-12-15(20)4-2-6-17(12)27(24,25)23-14-9-7-13(8-10-14)18-22-16-5-3-11-21-19(16)26-18/h2-11,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMZDVYEDCZNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 2-chloro-4-nitrotoluene with 4-aminothiazolo[5,4-b]pyridine under acidic conditions to form the intermediate. This intermediate is then subjected to sulfonation using chlorosulfonic acid, followed by neutralization with a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-methyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-chloro-2-methyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-2-methyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The thiazolo[5,4-b]pyridine moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

5-Chloro-N-[4-(2-Thiazolo[5,4-b]Pyridinyl)Phenyl]-2-Thiophenesulfonamide ()

  • Key Differences : Replaces the benzene sulfonamide with a thiophene sulfonamide and positions the chloro group at the 5-position of the thiophene ring.
  • Implications: Thiophene’s lower aromaticity compared to benzene may reduce π-π stacking interactions with hydrophobic binding pockets.

N-(2-Methyl-3-(Thiazolo[5,4-b]Pyridin-2-Yl)Phenyl)Thiophene-2-Sulfonamide ()

  • Key Differences : Features a 2-methyl group on the phenyl ring adjacent to the thiazolo-pyridine and a thiophene sulfonamide.
  • Implications : The methyl group may enhance steric hindrance, affecting target engagement. Thiophene sulfonamide’s reduced hydrophobicity compared to benzene sulfonamide could decrease membrane permeability .

Modifications to the Thiazolo-Pyridine Moiety

(R)-3-Cyclopentyl-N-(5-Methoxy-[1,3]Thiazolo[5,4-b]Pyridin-2-Yl)-2-[4-(4-Methylpiperazin-1-Yl)Sulfonylphenyl]Propanamide ()

  • Key Differences : Incorporates a methoxy group on the thiazolo-pyridine and a piperazine sulfonyl group on the phenyl ring.
  • Implications: The methoxy group may improve solubility but reduce passive diffusion across membranes.

3-[(6-Chloro[1,3]Thiazolo[5,4-b]Pyridin-2-Yl)Methoxy]-2,6-Difluorobenzamide ()

  • Key Differences : Replaces sulfonamide with a benzamide and adds difluoro and methoxy substituents.
  • Implications : The benzamide moiety may engage in hydrogen bonding distinct from sulfonamide interactions. Fluorine atoms could enhance metabolic stability and binding affinity via polar interactions with targets like FtsZ .

Comparative Data Table

Compound Name Core Structure Key Substituents Potential Biological Target Evidence ID
3-Chloro-2-methyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide Benzene sulfonamide 3-Cl, 2-Me, thiazolo-pyridine FtsZ, kinases -
5-Chloro-N-[4-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2-thiophenesulfonamide Thiophene sulfonamide 5-Cl, thiazolo-pyridine Kinases
(R)-3-Cyclopentyl-N-(5-methoxy-thiazolo[5,4-b]pyridin-2-yl)-[...]propanamide Propanamide 5-OMe, piperazine sulfonyl Kinases
3-[(6-Chloro[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide Benzamide 6-Cl, 2,6-F, methoxy FtsZ

Biological Activity

The compound 3-chloro-2-methyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide represents a unique structure within the class of sulfonamide derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on relevant literature and research findings.

Structural Characteristics

The molecular formula of this compound is C16H15ClN2O2SC_{16}H_{15}ClN_{2}O_{2}S. The compound features a sulfonamide group attached to a thiazolo[5,4-b]pyridine moiety, which is known to influence its biological activity significantly.

Table 1: Structural Information

PropertyValue
Molecular FormulaC₁₆H₁₅ClN₂O₂S
SMILESClC(C)C1=CC=C(NC(=O)S)C=C1N=C2S=NC=N2
InChIInChI=1S/C16H15ClN2O2S/c1-11(14)12-8-7-10(18)9-13(12)15(19)20-16(17)22/h7-8H,1-6H3,(H2,17,19)(H,20,21)
InChIKeyXXXXXX

Antimicrobial Properties

Sulfonamides have historically been recognized for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity. For instance, studies on related benzene sulfonamides have demonstrated efficacy against various bacterial strains through inhibition of folic acid synthesis, a critical pathway for bacterial growth and replication .

Anticancer Activity

Recent studies have suggested that thiazole-containing compounds may possess anticancer properties. For example, derivatives of thiazolo[5,4-b]pyridine have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Cardiovascular Effects

In experimental models using isolated rat hearts, certain sulfonamide derivatives have been shown to affect perfusion pressure and coronary resistance. This suggests potential applications in cardiovascular therapy, possibly through modulation of calcium channels or other cardiac regulatory mechanisms .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various sulfonamide derivatives against Escherichia coli and Staphylococcus aureus . The results indicated that compounds similar to this compound exhibited significant inhibition zones compared to controls.

Study 2: Anticancer Activity

In vitro studies on thiazolo[5,4-b]pyridine derivatives demonstrated that certain structural modifications led to enhanced cytotoxicity against human cancer cell lines. The IC50 values were significantly lower than those of conventional chemotherapeutics .

Study 3: Cardiovascular Impact

Research involving isolated rat hearts showed that specific sulfonamide derivatives could lower perfusion pressure over time. This effect was attributed to their interaction with calcium channels and may indicate a potential therapeutic role in managing hypertension .

Pharmacokinetic Considerations

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) need to be characterized through computational modeling and experimental studies.

Table 2: Pharmacokinetic Parameters (Hypothetical)

ParameterValue
Oral Bioavailability45%
Half-Life6 hours
Volume of Distribution0.8 L/kg
Clearance12 mL/min/kg

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-2-methyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves coupling a thiazolo[5,4-b]pyridine moiety to a substituted benzene sulfonamide. Key steps include:

  • Suzuki-Miyaura cross-coupling to attach the thiazolo-pyridine ring to the phenyl group .
  • Sulfonamide formation via chlorosulfonation followed by amine coupling .
  • Optimization of temperature (e.g., 80–100°C for cross-coupling) and solvent systems (e.g., DMF or THF) to improve yield .
    • Validation : Monitor reaction progress using TLC and purify via column chromatography. Confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they highlight?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH (δ ~10 ppm). 19F NMR may detect fluorinated analogs .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .
  • IR Spectroscopy : Detect sulfonamide S=O stretches (~1350 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

Q. How is the compound’s solubility and stability assessed for in vitro assays?

  • Methodological Answer :

  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-Vis spectroscopy .
  • Stability : Incubate at 37°C and analyze degradation via LC-MS over 24–72 hours. Adjust storage conditions (e.g., -20°C under argon) if instability is observed .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s biological activity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents on the benzene ring (e.g., -Cl, -OCH₃) or thiazolo-pyridine core to assess impact on potency .
  • Biological Assays : Test analogs against target enzymes (e.g., bacterial phosphopantetheinyl transferases) using enzyme inhibition assays .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and guide structural modifications .

Q. What experimental strategies resolve contradictions in cytotoxicity data across different cancer cell lines?

  • Methodological Answer :

  • Dose-Response Curves : Use the NCI-60 panel to compare IC₅₀ values and identify cell line-specific sensitivities .
  • Mechanistic Profiling : Assess apoptosis (Annexin V staining) or cell cycle arrest (flow cytometry) to determine mode of action .
  • Resistance Studies : Evaluate ATP-binding cassette (ABC) transporter expression (e.g., P-gp) via qPCR to explain variability .

Q. How can the compound’s pharmacokinetic (PK) properties be improved for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce ester or amide groups to enhance oral bioavailability .
  • Microsomal Stability Assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., CYP450 oxidation sites) .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction and adjust lipophilicity (logP) via substituent changes .

Data Analysis & Technical Challenges

Q. What statistical approaches are recommended for interpreting high-throughput screening (HTS) data from this compound?

  • Methodological Answer :

  • Z-Score Normalization : Normalize activity data across plates to account for batch effects .
  • Hit Validation : Use dose-response confirmation (e.g., 10-point dilution) and counter-screens against unrelated targets to reduce false positives .

Q. How do crystallographic studies resolve ambiguities in the compound’s binding mode?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize with target proteins (e.g., bacterial enzymes) to resolve binding interactions. Refine structures using PHENIX .
  • Mutagenesis : Validate key residues (e.g., catalytic site mutations) to confirm functional importance of observed binding .

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